3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- is an organic compound with the molecular formula C16H20O3. It is a complex molecule characterized by the presence of a nonyne chain, a ketone group, a hydroxyl group, and a phenylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nonyn Chain: The nonyne chain can be synthesized through a series of alkyne coupling reactions.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Addition of the Hydroxyl Group: The hydroxyl group is added through hydroboration-oxidation reactions.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group is introduced via etherification reactions, typically using phenylmethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)
- 3-Nonyn-5-one, 9-hydroxy-2-(methoxy)
- 3-Nonyn-5-one, 9-hydroxy-2-(ethoxy)
Uniqueness
3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
616240-07-4 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
9-hydroxy-2-phenylmethoxynon-3-yn-5-one |
InChI |
InChI=1S/C16H20O3/c1-14(10-11-16(18)9-5-6-12-17)19-13-15-7-3-2-4-8-15/h2-4,7-8,14,17H,5-6,9,12-13H2,1H3 |
InChI Key |
JBGLOKVYUVNNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(=O)CCCCO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.